2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a compound known for its unique chemical properties and applications in various scientific fields. This molecule features a complex structure with multiple functional groups, making it a versatile subject for study in chemistry, biology, medicine, and industry. This compound is often explored for its potential as a pharmaceutical agent due to its intricate interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
- Formation of the Benzo[d]oxazole Core::
Starting from a chlorinated aromatic precursor, usually 5-chloro-2-hydroxybenzoic acid, which undergoes cyclization to form the benzo[d]oxazole core.
Cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) under heated conditions.
- Introduction of the Sulfamoyl Phenyl Group::
The synthesized benzo[d]oxazole core is then reacted with a thiazole-based sulfonamide.
This step is often carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
- Acetylation::
Acetylation is performed using acetic anhydride to introduce the acetyl functional group at the appropriate position.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial for high yield and purity:
- Solvent Choice::
Using solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can improve the solubility of intermediates and reactants, thus enhancing reaction efficiency.
- Catalysts and Reagents::
Employing higher-quality reagents and optimized catalysts can lead to a more streamlined synthesis, reducing the number of purification steps required.
Chemical Reactions Analysis
Types of Reactions: 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo several types of chemical reactions:
- Substitution Reactions::
Chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions, often facilitated by strong bases like sodium hydroxide (NaOH).
- Oxidation Reactions::
The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) under controlled conditions, leading to the formation of sulfoxides or sulfones.
- Nucleophilic Substitution::
Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Conditions: Reflux in suitable solvents such as ethanol or methanol
- Oxidation::
Reagents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA)
Conditions: Ambient temperature or slight heating in solvents like dichloromethane (DCM)
- Substitution Reactions::
Substituted benzo[d]oxazole derivatives with varied functional groups.
- Oxidation Reactions::
Sulfoxides or sulfones, depending on the extent of oxidation.
Scientific Research Applications
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide finds applications in numerous scientific domains:
- Chemistry::
Used as a building block for synthesizing novel compounds with potential biological activities.
- Biology::
Investigated for its interactions with enzymes and proteins, particularly in the context of inhibiting specific biological pathways.
- Medicine::
Potential therapeutic agent due to its unique structural features, enabling interactions with various molecular targets such as receptors and enzymes.
- Industry::
Utilized in the development of specialty chemicals and advanced materials, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism by which 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide exerts its effects is multifaceted:
- Molecular Targets::
It is believed to target specific enzymes and receptors, inhibiting their activity by binding to their active sites or allosteric sites.
- Pathways Involved::
The compound may disrupt key signaling pathways within cells, leading to altered cellular functions and responses, which are useful in both therapeutic and research contexts.
Comparison with Similar Compounds
Similar Compounds:
- 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(2-pyridyl)sulfamoyl)phenyl)acetamide:
- 2-(5-bromo-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide:
The presence of the thiazole-based sulfonamide distinguishes this compound from its analogs, potentially enhancing its interaction with specific molecular targets and improving its activity profile.
This intricate combination of functional groups within 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide provides a unique platform for further scientific exploration and potential application in various fields.
Biological Activity
The compound 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature regarding its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that combines a benzoxazole moiety with a thiazole-linked sulfamoyl group. This unique combination is hypothesized to contribute to its biological activity. The molecular formula is C_{18}H_{17ClN_4O_3S with a molecular weight of approximately 396.87 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole and thiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
These results suggest that the compound may possess antibacterial activity, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The potential anticancer properties of this compound stem from its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that related compounds can trigger cell cycle arrest and promote apoptosis in various cancer cell lines, including breast and colon cancer cells.
A study on similar oxazole derivatives indicated that they could inhibit tumor growth by inducing oxidative stress within cancer cells, leading to programmed cell death.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit key enzymes involved in bacterial metabolism.
- Interference with DNA Synthesis : The benzoxazole moiety may interact with DNA or RNA synthesis pathways, leading to cell death.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of benzoxazole derivatives against E. coli and found that modifications at the 5-position significantly enhanced antibacterial potency.
- Anticancer Properties : Research in Cancer Letters demonstrated that thiazole-containing compounds exhibited cytotoxic effects on human leukemia cells, suggesting a similar potential for the compound .
- Synergistic Effects : A combination therapy study indicated that pairing this compound with conventional antibiotics could enhance efficacy against resistant strains of bacteria.
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S2/c19-11-1-6-15-14(9-11)23(18(25)28-15)10-16(24)21-12-2-4-13(5-3-12)30(26,27)22-17-20-7-8-29-17/h1-9H,10H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJCILHVSNFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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